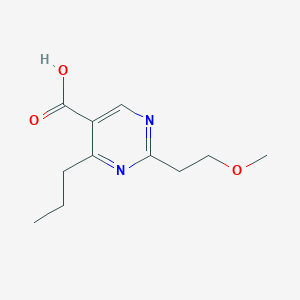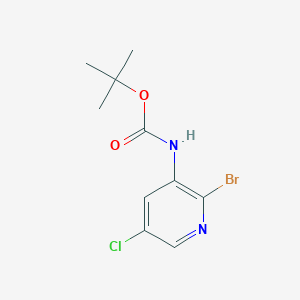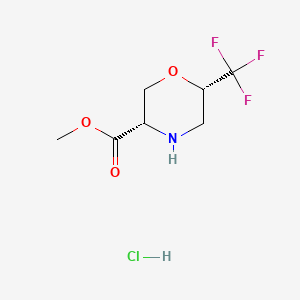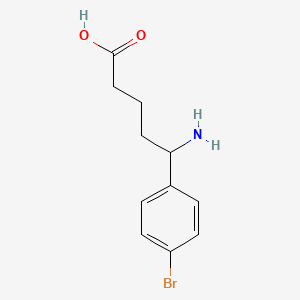
5-Amino-5-(4-bromophenyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-5-(4-bromophenyl)pentanoic acid is an organic compound with the molecular formula C11H14BrNO2. It is a derivative of pentanoic acid, where an amino group is attached to the fifth carbon and a bromophenyl group is attached to the fourth carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-5-(4-bromophenyl)pentanoic acid typically involves the bromination of a suitable precursor followed by aminationThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the amination step can be carried out using ammonia or an amine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-5-(4-bromophenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Nitro or nitrile derivatives.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl, thiol, or amine derivatives.
Aplicaciones Científicas De Investigación
5-Amino-5-(4-bromophenyl)pentanoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Amino-5-(4-bromophenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a modulator of enzyme activity or receptor function, depending on the biological context. The bromophenyl group may enhance its binding affinity to certain proteins, while the amino group can participate in hydrogen bonding and electrostatic interactions .
Comparación Con Compuestos Similares
Similar Compounds
5-Aminopentanoic acid: A simpler analog without the bromophenyl group, used as a weak gamma-aminobutyric acid (GABA) agonist.
5-Amino-5-phenylpentanoic acid: Similar structure but lacks the bromine atom, affecting its reactivity and binding properties.
Uniqueness
5-Amino-5-(4-bromophenyl)pentanoic acid is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity in substitution reactions and its binding affinity in biological systems, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C11H14BrNO2 |
|---|---|
Peso molecular |
272.14 g/mol |
Nombre IUPAC |
5-amino-5-(4-bromophenyl)pentanoic acid |
InChI |
InChI=1S/C11H14BrNO2/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7,10H,1-3,13H2,(H,14,15) |
Clave InChI |
BWMXQJCDAUPEQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CCCC(=O)O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


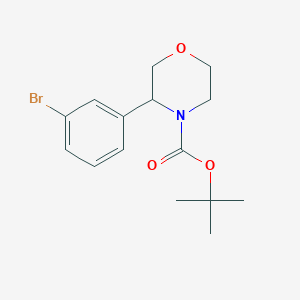
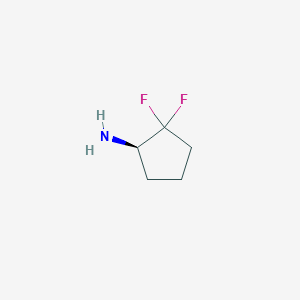
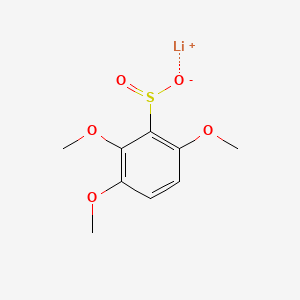
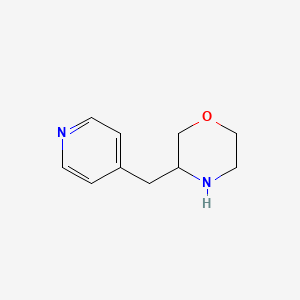

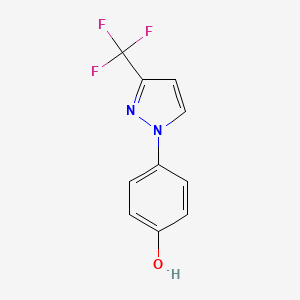
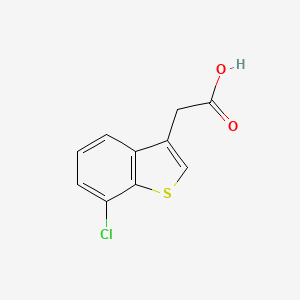
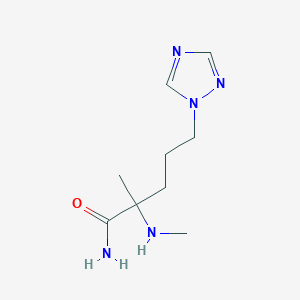
![Methyl 1-aminospiro[2.3]hexane-1-carboxylate hydrochloride](/img/structure/B13493430.png)
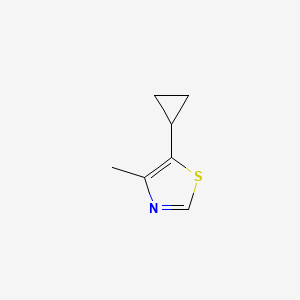
![2-Chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid](/img/structure/B13493438.png)
